2-Isothiocyanato-7-methylquinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7N3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-isothiocyanato-7-methylquinoxaline |
InChI |
InChI=1S/C10H7N3S/c1-7-2-3-8-9(4-7)13-10(5-11-8)12-6-14/h2-5H,1H3 |
InChI Key |
XUDBPGPIBCBAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C=C1)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isothiocyanato 7 Methylquinoxaline and Its Analogs
Strategies for the Synthesis of the Quinoxaline (B1680401) Core
The formation of the quinoxaline ring system is a cornerstone of this synthetic endeavor. Historically, this has been achieved through condensation reactions, while contemporary methods offer more efficient and environmentally benign alternatives.
Classical Condensation Reactions of 1,2-Arylenediamines
The most traditional and widely employed method for quinoxaline synthesis involves the condensation of a 1,2-arylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent. This approach offers a straightforward route to a diverse range of quinoxaline derivatives.
The reaction of a 1,2-arylenediamine, such as 4-methyl-1,2-phenylenediamine, with a 1,2-dicarbonyl compound like glyoxal (B1671930) or a diketone, is a fundamental method for constructing the quinoxaline core. This acid-catalyzed condensation-cyclization reaction proceeds readily to form the bicyclic heteroaromatic system. The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl component. For instance, the use of α-ketoesters can lead to the formation of 2-oxoquinoxaline derivatives.
| 1,2-Arylenediamine | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product |
|---|---|---|---|
| 4-Methyl-1,2-phenylenediamine | Glyoxal | Acetic acid, reflux | 7-Methylquinoxaline |
| 1,2-Phenylenediamine | Benzil | Ethanol, reflux | 2,3-Diphenylquinoxaline |
| 4,5-Dimethyl-1,2-phenylenediamine | Biacetyl | Methanol, room temperature | 2,3,6,7-Tetramethylquinoxaline |
As alternatives to 1,2-dicarbonyl compounds, α-haloketones and α-hydroxylated ketones serve as effective precursors for quinoxaline synthesis. The reaction of a 1,2-arylenediamine with an α-haloketone typically proceeds via an initial nucleophilic substitution, followed by cyclization and oxidation to yield the quinoxaline. Similarly, α-hydroxylated ketones can undergo condensation with 1,2-arylenediamines, often under oxidative conditions, to afford the corresponding quinoxaline derivatives. These methods expand the range of accessible quinoxaline structures.
Modern and Catalytic Synthetic Routes to Quinoxalines
In recent years, significant advancements have been made in the development of more efficient, selective, and environmentally friendly methods for quinoxaline synthesis. These modern approaches often utilize transition metal catalysts and adhere to the principles of green chemistry.
Transition metal catalysis has emerged as a powerful tool for the synthesis of quinoxalines. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the construction of the quinoxaline ring. wikipedia.org These methods often involve the coupling of a dihaloaromatic precursor with an amine, followed by an intramolecular cyclization. Other transition metals like copper, iron, and gold have also been utilized in catalytic cycles to facilitate the formation of the quinoxaline core through various mechanistic pathways, including C-H activation and cross-coupling reactions. These catalytic systems often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to classical methods.
| Starting Materials | Catalyst System | Reaction Type | Product Scope |
|---|---|---|---|
| 1,2-Dihaloarene and Diamine | Palladium/Ligand | Buchwald-Hartwig Amination/Cyclization | Substituted Quinoxalines |
| 2-Haloaniline and Terminal Alkyne | Copper(I) Iodide | Sonogashira Coupling/Cyclization | 2-Substituted Quinoxalines |
| o-Phenylenediamine (B120857) and Vicinal Diol | Ruthenium Complex | Dehydrogenative Coupling | Substituted Quinoxalines |
In line with the principles of green chemistry, several eco-friendly methods for quinoxaline synthesis have been developed. Conducting the condensation of 1,2-arylenediamines and 1,2-dicarbonyl compounds in aqueous media minimizes the use of volatile organic solvents. The development of recyclable heterogeneous catalysts, such as zeolites and polymer-supported catalysts, simplifies product purification and reduces waste. nih.gov Furthermore, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for many quinoxaline-forming reactions, offering an energy-efficient alternative to conventional heating.
Synthesis of 2-Isothiocyanato-7-methylquinoxaline
The final step in the synthesis of the target compound is the introduction of the isothiocyanate group at the 2-position of the 7-methylquinoxaline core. This is typically achieved from a 2-amino-7-methylquinoxaline precursor.
A plausible synthetic route to 2-amino-7-methylquinoxaline involves the condensation of 4-methyl-1,2-phenylenediamine with a suitable C2 synthon that can be converted to an amino group. Alternatively, a more direct approach would be the amination of 2-chloro-7-methylquinoxaline (B1349095). While direct amination of chloroquinoxalines can be challenging, modern catalytic methods such as the Buchwald-Hartwig amination can facilitate this transformation using ammonia (B1221849) surrogates. wikipedia.org
Once 2-amino-7-methylquinoxaline is obtained, it can be converted to this compound using established methods. A common approach is the reaction of the amine with thiophosgene (B130339) in the presence of a base. However, due to the high toxicity of thiophosgene, alternative and safer reagents are often preferred. These include the reaction of the amine with carbon disulfide in the presence of a base, followed by the addition of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or a chloroformate to facilitate the elimination of H₂S.
| Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thiophosgene (CSCl₂) | Inert solvent, base (e.g., triethylamine) | High yielding and general | Highly toxic and corrosive |
| Carbon Disulfide (CS₂) and a coupling agent (e.g., DCC, ethyl chloroformate) | Two-step, one-pot reaction | Avoids the use of thiophosgene | May require optimization of coupling agent and conditions |
Domino and Multicomponent Reactions for Quinoxaline Formation
Domino and multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of quinoxaline derivatives. bohrium.comnih.gov These reactions involve a sequence of intramolecular transformations, where the subsequent reaction occurs as a consequence of the functionality installed in the previous step, all in a single pot. chim.it MCRs, in particular, are powerful tools for building molecular complexity from three or more starting materials in a one-pot reaction. mdpi.comresearchgate.net
One common approach involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.org Various catalysts have been employed to facilitate this transformation under mild conditions. For instance, iodine has been used as a catalyst with tert-butyl hydroperoxide (TBHP) as an oxidant in DMSO for the domino synthesis of quinoxaline derivatives from o-phenylenediamines and alkenes, with yields ranging from 31–93%. nih.gov Another example is the use of nitrilotris(methylenephosphonic acid) as an organocatalyst for the reaction of 1,2-diamines and 1,2-carbonyl compounds, affording quinoxalines in 80–97% yields. nih.gov
Table 1: Examples of Domino and Multicomponent Reactions for Quinoxaline Synthesis
| Reactants | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |
| o-phenylenediamine, Alkenes | I₂, TBHP | DMSO | - | 31-93 | nih.gov |
| 1,2-diamines, 1,2-carbonyl compounds | Nitrilotris(methylenephosphonic acid) | - | - | 80-97 | nih.gov |
| o-phenylenediamines, α-haloketones | HClO₄·SiO₂ | - | - | Excellent | chim.it |
| o-phenylenediamines, vicinal diketones | Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) | Tap water | Room Temp | Excellent | chim.it |
Isocyanide-based MCRs, such as the Ugi reaction, have also been successfully applied to the synthesis of quinoxalines, highlighting the versatility of these one-pot methodologies. bohrium.com
Oxidative Cyclization Methods
Oxidative cyclization methods represent another important strategy for the synthesis of the quinoxaline scaffold. These methods often involve the formation of two carbon-nitrogen bonds in a tandem process. A notable example is the synthesis of quinoxalines from N-arylenamines and trimethylsilyl (B98337) azide (B81097) (TMSN₃) using (diacetoxyiodo)benzene (B116549) as an oxidant. acs.org This reaction proceeds through a tandem oxidative azidation and cyclization process under mild conditions. acs.org
Electrochemical methods have also emerged as a green and sustainable approach for oxidative cyclization. rsc.org For instance, an electrochemical-oxidation-induced intramolecular annulation of N-aryl enamines with TMSN₃ has been developed to construct quinoxaline derivatives. rsc.org This method avoids the use of transition metal catalysts and chemical oxidants. rsc.org
Another approach involves the oxidative cyclization of deoxybenzoins with 1,2-phenylenediamines. A zwitterionic Cu(II)/calix acs.orgarene complex has been used as a catalyst in an aqueous alkaline solution under an oxygen atmosphere to afford quinoxalines in good yields (up to 88%). rhhz.net
Table 2: Examples of Oxidative Cyclization Methods for Quinoxaline Synthesis
| Starting Materials | Oxidant/Catalyst | Key Features | Yield (%) | Reference |
| N-arylenamines, TMSN₃ | (Diacetoxyiodo)benzene | Tandem oxidative azidation/cyclization | - | acs.org |
| N-aryl enamines, TMSN₃ | Electrochemical oxidation | Metal-free, oxidant-free | - | rsc.org |
| Deoxybenzoins, 1,2-phenylenediamines | Cu(II)/calix acs.orgarene complex, O₂ | Aqueous phase, green protocol | up to 88 | rhhz.net |
Regioselective Synthesis of 7-Methylquinoxaline Precursors
The synthesis of this compound requires the specific placement of the methyl group at the 7-position of the quinoxaline ring. This necessitates a regioselective approach to the synthesis of the 7-methylquinoxaline precursor.
The regioselective synthesis of 7-methylquinoxaline precursors is typically achieved by starting with a appropriately substituted benzene (B151609) derivative. The key starting material is 4-methyl-1,2-phenylenediamine. The position of the methyl group on this precursor dictates its final position in the quinoxaline ring system upon condensation with a 1,2-dicarbonyl compound. The reaction of 4-methyl-1,2-phenylenediamine with a suitable dicarbonyl compound will yield a mixture of 6-methyl and 7-methylquinoxaline derivatives. The separation of these isomers can be challenging, and thus, methods that favor the formation of the 7-methyl isomer are highly desirable.
A common and direct route to 2-methylquinoxaline (B147225) derivatives involves the condensation of the corresponding o-phenylenediamine with methylglyoxal. nih.gov For the synthesis of 7-methyl-2-methylquinoxaline, 4-methyl-1,2-phenylenediamine is reacted with methylglyoxal. This reaction typically occurs in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov The reaction of α,β-dicarbonyl compounds with phenylenediamines proceeds through an addition/elimination mechanism to form the quinoxaline ring. mdpi.com
Table 3: Synthesis of 2,7-dimethylquinoxaline
| Reactants | Solvent | Conditions | Product | Reference |
| 4-methyl-1,2-phenylenediamine, Methylglyoxal | THF | Room Temperature | 2,7-dimethylquinoxaline | nih.gov |
Strategies for the Introduction of the Isothiocyanate Moiety
Once the 2-amino-7-methylquinoxaline precursor is obtained, the final step is the introduction of the isothiocyanate group. This is typically achieved through the conversion of the primary amino group.
Conventional Isothiocyanate Synthesis from Amines
The most common method for the synthesis of isothiocyanates from primary amines involves the decomposition of a dithiocarbamate (B8719985) salt. nih.gov This two-step process begins with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form the dithiocarbamate salt. nih.govchemrxiv.org This intermediate is then treated with a desulfurization agent to yield the isothiocyanate. nih.govbeilstein-journals.org
A variety of reagents can be used for the desulfurization step. Thiophosgene was historically used but is highly toxic. nih.gov Milder and more versatile reagents are now preferred. For example, tosyl chloride can mediate the decomposition of the in situ generated dithiocarbamate salt. organic-chemistry.org Another efficient method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide. organic-chemistry.org This can be performed as a one-pot process for alkyl and electron-rich aryl amines, or a two-step process for a broader range of substrates. organic-chemistry.org
Table 4: Common Reagents for Isothiocyanate Synthesis from Amines
| Method | Reagents | Key Features | Reference |
| Dithiocarbamate decomposition | 1. CS₂, Base2. Desulfurylation agent | Versatile and widely used | nih.gov |
| Tosyl chloride mediated | Amine, CS₂, Et₃N, Tosyl chloride | One-pot, good yields | organic-chemistry.org |
| Phenyl chlorothionoformate | Amine, PhOC(S)Cl, NaOH | One-pot or two-step, versatile | organic-chemistry.org |
| Aqueous conditions | Amine, CS₂, K₂CO₃, Cyanuric chloride | Facile, one-pot, suitable for scale-up | beilstein-journals.org |
Thiophosgene-Mediated Reactions
The reaction of a primary amine with thiophosgene (CSCl₂) is a classical and widely employed method for the synthesis of isothiocyanates. nih.gov This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. For the synthesis of this compound, the precursor 2-amino-7-methylquinoxaline would be treated with thiophosgene in an inert solvent, such as dichloromethane (B109758) or toluene, with a base like triethylamine (B128534) or calcium carbonate.
The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which subsequently eliminates HCl to yield the desired isothiocyanate. Despite its efficiency, the high toxicity and moisture sensitivity of thiophosgene necessitate careful handling and the use of anhydrous conditions. researchgate.netgoogle.com
Table 1: Representative Thiophosgene-Mediated Isothiocyanate Synthesis
| Starting Amine | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Primary Arylamine | Thiophosgene | Triethylamine | Dichloromethane | 85-95 |
This table presents typical yields for the synthesis of isothiocyanates from primary amines using thiophosgene, providing an expected range for the synthesis of this compound.
Carbon Disulfide-Based Methods and Desulfurization
A common and less hazardous alternative to the thiophosgene method involves the use of carbon disulfide (CS₂). scispace.com In this two-step, one-pot process, the primary amine, 2-amino-7-methylquinoxaline, is first reacted with carbon disulfide in the presence of a base (such as triethylamine, potassium hydroxide, or sodium hydroxide) to form a dithiocarbamate salt intermediate. mdpi.comresearchgate.net
This intermediate is then treated with a desulfurizing agent to induce the elimination of a sulfur atom and the formation of the isothiocyanate. A variety of desulfurizing agents can be employed, including:
Phosgene or its equivalents (e.g., triphosgene): These reagents react with the dithiocarbamate salt to promote the formation of the isothiocyanate. researchgate.net
Oxidizing agents (e.g., hydrogen peroxide, iodine): These agents facilitate the oxidative desulfurization of the dithiocarbamate. cbijournal.com
Chloroformates (e.g., ethyl chloroformate): These compounds react with the dithiocarbamate to form an unstable intermediate that decomposes to the isothiocyanate. mdpi.com
Cyanuric chloride: This reagent has been shown to be an effective desulfurizing agent in aqueous conditions. beilstein-journals.org
This method is generally preferred due to the lower toxicity of the reagents compared to thiophosgene and the versatility offered by the wide range of available desulfurizing agents. researchgate.net
Table 2: Common Desulfurizing Agents in Carbon Disulfide-Based Isothiocyanate Synthesis
| Desulfurizing Agent | Typical Reaction Conditions |
|---|---|
| Triphosgene | 0 °C to room temperature, organic solvent |
| Hydrogen Peroxide | Room temperature, aqueous or biphasic medium |
| Iodine | Room temperature, biphasic medium with a base |
This table outlines various desulfurizing agents and their typical application conditions in the synthesis of isothiocyanates from dithiocarbamate salts.
Contemporary Approaches for Isothiocyanate Formation
Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the preparation of isothiocyanates, offering advantages in terms of safety, yield, and substrate scope.
Elemental Sulfur-Mediated Reactions
The use of elemental sulfur (S₈) as the sulfur source represents a green and atom-economical approach to isothiocyanate synthesis. encyclopedia.pub One strategy involves the reaction of isocyanides with elemental sulfur. mdpi.com Therefore, 2-isocyano-7-methylquinoxaline could be converted to the target isothiocyanate upon heating with elemental sulfur.
Another elemental sulfur-based method involves the in situ generation of a thiocarbonylating agent. For instance, the reaction of difluorocarbene with elemental sulfur produces thiocarbonyl fluoride, which can then react with a primary amine like 2-amino-7-methylquinoxaline to yield the corresponding isothiocyanate. mdpi.commdpi.com This method avoids the use of highly toxic thiocarbonylating agents.
Tandem Staudinger/Aza-Wittig Reactions
The tandem Staudinger/aza-Wittig reaction is a powerful tool for the conversion of azides into isothiocyanates. nih.govrsc.org This reaction would involve the initial preparation of 2-azido-7-methylquinoxaline. Treatment of this azide with a phosphine, typically triphenylphosphine, generates an iminophosphorane intermediate via the Staudinger reaction. This intermediate then undergoes an aza-Wittig reaction with carbon disulfide to afford this compound. researchgate.netrsc.org
This method is known for its mild reaction conditions and high functional group tolerance, making it suitable for complex molecules. nih.gov The yields for this tandem process are often excellent. nih.gov
Microwave-Assisted Isothiocyanate Synthesis
Microwave irradiation has emerged as a valuable technique in organic synthesis for its ability to significantly reduce reaction times and improve yields. e-journals.inudayton.edufrontiersin.org The synthesis of isothiocyanates can be effectively accelerated using microwave assistance. nih.gov For instance, the carbon disulfide-based method, particularly the desulfurization step, can be performed under microwave irradiation, often leading to a cleaner reaction and easier work-up. nih.gov Microwave-assisted synthesis has been successfully applied to the preparation of various quinoxaline derivatives, suggesting its potential applicability for the synthesis of this compound. udayton.edumdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxaline Derivatives
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Yield | Often moderate | Generally higher |
This table highlights the general advantages of using microwave-assisted techniques in the synthesis of quinoxaline derivatives, which can be extrapolated to the synthesis of the target isothiocyanate.
Reactions with Phenyl Chlorothionoformate
Phenyl chlorothionoformate has been developed as an effective reagent for the synthesis of isothiocyanates from primary amines. udayton.edunih.gov This method can be performed as a one-pot or a two-step process. In the context of synthesizing this compound, 2-amino-7-methylquinoxaline would be reacted with phenyl chlorothionoformate in the presence of a solid base like sodium hydroxide. udayton.edu
The reaction proceeds through the formation of an O-phenyl thiocarbamate intermediate. In the two-step approach, this intermediate is isolated and then treated with a base to induce elimination of phenol, yielding the isothiocyanate. This method is particularly advantageous for the synthesis of electron-deficient aryl and heterocyclic isothiocyanates. rsc.orgudayton.edu
Convergent and Divergent Synthesis of this compound
Synthetic strategies towards this compound can be designed using either convergent or divergent principles. A divergent approach is particularly well-suited for this target, as it involves the preparation of a common quinoxaline intermediate that can be chemically modified to produce a library of derivatives, including the desired isothiocyanate. This strategy allows for structural diversity and is efficient for structure-activity relationship studies. For instance, a key intermediate such as 2-amino-7-methylquinoxaline or 2-chloro-7-methylquinoxaline can be synthesized and subsequently functionalized.
A convergent synthesis, in contrast, would involve the separate synthesis of molecular fragments that are later combined. In this context, one might envision the coupling of a pre-functionalized aromatic precursor with another component to form the quinoxaline ring, but the divergent functionalization of a pre-formed quinoxaline ring is a more commonly documented and practical approach for this class of compounds.
The introduction of the isothiocyanate (-NCS) group onto the 7-methylquinoxaline core is a critical step that defines the final compound. This transformation is typically achieved by functionalizing a pre-existing quinoxaline intermediate, most commonly one bearing an amino or a halo substituent at the 2-position.
Route via an Amino Intermediate:
A primary aromatic amine is the most direct precursor to an isothiocyanate. The synthesis would first target 2-amino-7-methylquinoxaline. This intermediate can then be converted to the final product using several established methods. The classical and most robust method involves the reaction of the amine with thiophosgene (CSCl₂). researchgate.net This reaction is typically performed in a biphasic system (e.g., chloroform/water) with a base such as sodium bicarbonate or in an organic solvent with a tertiary amine base (e.g., triethylamine) to scavenge the HCl byproduct. researchgate.net
Alternative, less hazardous reagents can also be employed. These include 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) or a two-step procedure where the amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt, which is subsequently treated with an activating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to facilitate elimination and formation of the isothiocyanate. reddit.com
Route via a Halo Intermediate:
An alternative and highly effective method involves the nucleophilic aromatic substitution (SNAr) on a halo-quinoxaline intermediate, such as 2-chloro-7-methylquinoxaline. chemsynthesis.com The chlorine atom at the C2 position of the quinoxaline ring is activated towards nucleophilic attack. This intermediate can be prepared from the corresponding 7-methylquinoxalin-2(1H)-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov The subsequent reaction of 2-chloro-7-methylquinoxaline with a thiocyanate (B1210189) salt, like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in a polar aprotic solvent such as DMF or DMSO, yields this compound.
The table below summarizes these key functionalization reactions.
| Intermediate | Reagent(s) | Typical Conditions | Product | Reaction Type |
|---|---|---|---|---|
| 2-Amino-7-methylquinoxaline | Thiophosgene (CSCl₂) | Biphasic (CHCl₃/H₂O), NaHCO₃, 0 °C to RT | This compound | Thiocarbonylation |
| 2-Amino-7-methylquinoxaline | 1) CS₂, Et₃N 2) Boc₂O, DMAP | Ethanol or DMF, RT | This compound | Dithiocarbamate Formation & Elimination |
| 2-Chloro-7-methylquinoxaline | Potassium Thiocyanate (KSCN) | DMF or DMSO, Heat | This compound | Nucleophilic Aromatic Substitution (SNAr) |
Multistep Synthesis:
A logical and robust multistep synthetic route can be designed based on classical quinoxaline chemistry. mtieat.org The most common and straightforward pathway to the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. rsc.org
A plausible sequence is as follows:
Formation of the Quinoxalinone Ring: The synthesis begins with the condensation of 4-methyl-1,2-phenylenediamine with an α-keto acid or ester, such as pyruvic acid or ethyl pyruvate. This acid- or base-catalyzed cyclocondensation reaction directly affords 7-methylquinoxalin-2(1H)-one. rsc.orgthieme-connect.de
Chlorination: The resulting quinoxalinone is then converted to the activated intermediate, 2-chloro-7-methylquinoxaline. This is typically achieved by heating the quinoxalinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov
Formation of the Isothiocyanate: Finally, as described previously, the 2-chloro-7-methylquinoxaline undergoes a nucleophilic substitution reaction with a thiocyanate salt (e.g., KSCN) to furnish the target compound, this compound. nih.gov
This sequence is summarized in the table below.
| Step | Starting Material(s) | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Methyl-1,2-phenylenediamine + Pyruvic Acid | Acid or Base Catalyst, Heat | 7-Methylquinoxalin-2(1H)-one |
| 2 | 7-Methylquinoxalin-2(1H)-one | POCl₃, Heat | 2-Chloro-7-methylquinoxaline |
| 3 | 2-Chloro-7-methylquinoxaline | KSCN, DMF | This compound |
One-Pot Synthesis:
While a complete one-pot synthesis from the initial diamine to the final isothiocyanate is synthetically challenging and not documented, the concept of one-pot reactions is highly relevant to the formation of the quinoxaline core itself. Numerous modern synthetic methods focus on the efficient, one-pot construction of quinoxaline derivatives from various starting materials to avoid the isolation of intermediates. asianpubs.org For example, iron-catalyzed one-pot procedures have been developed for the synthesis of quinoxalines via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, where the diamine and dicarbonyl intermediates are generated in situ. nih.gov Other green methodologies utilize novel catalysts to facilitate the condensation of o-phenylenediamines and dicarbonyls in a single step with high efficiency. rsc.orgrsc.orgnih.gov
Therefore, a practical approach could involve a highly efficient, one-pot synthesis of the 7-methylquinoxaline core, followed by subsequent, separate steps of functionalization (e.g., chlorination and thiocyanation) to reach the final target molecule.
Chemical Reactivity and Derivatization Strategies for 2 Isothiocyanato 7 Methylquinoxaline
Nucleophilic Addition Reactions of the Isothiocyanate Group
The carbon atom of the isothiocyanate (–N=C=S) group in 2-Isothiocyanato-7-methylquinoxaline is highly electrophilic and readily reacts with a wide array of nucleophiles. This reactivity is fundamental to the creation of more complex derivatives.
One of the most common reactions involving isothiocyanates is their conversion to thiourea (B124793) derivatives through reaction with primary or secondary amines. mdpi.comnih.gov The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a new carbon-nitrogen bond and subsequently, a stable thiourea. organic-chemistry.org This reaction is a straightforward and efficient method for generating a diverse range of N-substituted thioureas. uobabylon.edu.iqresearchgate.net
For example, reacting this compound with various amines, such as aromatic amines, heterocyclic amines, or hydrazines, yields the corresponding N,N'-disubstituted thiourea derivatives. nih.gov These reactions are typically carried out in a suitable solvent like acetone. researchgate.net The resulting thiourea scaffold incorporates the 7-methylquinoxaline moiety and the substituent from the reacting amine, allowing for systematic structural variations.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Primary/Secondary Amine | N-(7-methylquinoxalin-2-yl)-N'-(substituted)thiourea |
| This compound | Hydrazine (B178648) derivative | N-(7-methylquinoxalin-2-yl)thiosemicarbazide |
| This compound | Amino acid | N-(7-methylquinoxalin-2-yl)thiourea-amino acid conjugate |
While direct conversion to urea (B33335) derivatives is less common, hydrolysis of the isothiocyanate can lead to the formation of an amine, which could then be converted to a urea through other synthetic routes. The primary reaction with nucleophiles like amines, however, strongly favors thiourea formation. uobabylon.edu.iq
The isothiocyanate group can participate in cycloaddition reactions to form various five-membered heterocyclic rings. These reactions provide powerful tools for constructing complex molecular architectures. libretexts.org
Thiazolidines: The synthesis of thiazolidine (B150603) derivatives, particularly thiazolidin-4-ones, can be achieved through the reaction of an isothiocyanate with α-mercaptoacetic acid (thioglycolic acid) and an amine or imine. nih.govresearchgate.net A common pathway involves the initial formation of a thiourea from this compound and an amine, followed by cyclocondensation with an α-haloacetic acid like chloroacetic acid. nih.govresearchgate.net This process results in the formation of a thiazolidinone ring attached to the quinoxaline (B1680401) scaffold.
Triazoles: 1,2,4-Triazoles can be synthesized from isothiocyanates via multi-step sequences. For instance, the thiourea derivative formed from this compound can be S-alkylated and then cyclized with hydrazines to yield triazole structures. nih.gov Another approach involves the reaction with amidrazones. The versatility of triazole synthesis allows for the creation of various substituted derivatives. jazanu.edu.sanih.gov
Pyrazoles: Pyrazole (B372694) synthesis generally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com While not a direct cycloaddition with the isothiocyanate, this compound can be converted into intermediates suitable for pyrazole synthesis. For example, the thiourea derivatives can be used to construct precursors that, upon reaction with hydrazines, yield pyrazole rings. nih.govajgreenchem.com
| Heterocycle | General Synthetic Precursors from this compound | Key Reagents |
| Thiazolidine | N-(7-methylquinoxalin-2-yl)thiourea | α-Haloacetic acid (e.g., chloroacetic acid) researchgate.net |
| Triazole | N-(7-methylquinoxalin-2-yl)thiourea | S-alkylation agent, Hydrazines nih.gov |
| Pyrazole | Thiourea-derived intermediates | 1,3-Dicarbonyl compounds, Hydrazines mdpi.com |
Modifications of the Quinoxaline Scaffold
Beyond the reactions of the isothiocyanate group, the quinoxaline ring itself offers opportunities for structural modification, allowing for the fine-tuning of the molecule's properties.
The quinoxaline ring is an aromatic system, but its reactivity towards substitution is influenced by the two nitrogen atoms and the existing substituents. The nitrogen atoms are deactivating, making electrophilic aromatic substitution more difficult than in benzene (B151609). However, such reactions can be directed to specific positions. Conversely, the electron-deficient nature of the ring can facilitate nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or at halogenated sites.
Alkylation or acylation of the quinoxaline scaffold can occur at the ring nitrogen atoms. These reactions typically require a base to deprotonate the N-H in a dihydroquinoxaline precursor or can proceed on the nitrogen atoms of the aromatic quinoxaline ring to form quaternary quinoxalinium salts. Such modifications can significantly alter the electronic properties and solubility of the resulting compounds.
Development of Focused Libraries and Analogs
The synthetic tractability of this compound makes it an excellent starting point for the development of focused chemical libraries. chemdiv.com By systematically varying the nucleophiles that react with the isothiocyanate group, a large and diverse collection of thiourea derivatives can be rapidly synthesized. nih.gov For example, reacting the parent compound with a pre-selected set of diverse amines would generate a library of quinoxalinylthiourea analogs. nih.gov
Furthermore, combining the derivatization of the isothiocyanate group with modifications on the quinoxaline scaffold allows for the creation of multi-dimensional libraries. For instance, a set of substituted quinoxaline precursors could each be converted to the corresponding 2-isothiocyanato derivatives and then reacted with a panel of amines. This combinatorial approach enables a thorough exploration of the chemical space around the 2-(thioureido)-7-methylquinoxaline core, which is valuable for screening for biological activity and establishing structure-activity relationships (SAR). nih.gov
Scaffold Diversification and Analogue Synthesis
The quinoxaline core is a privileged scaffold in drug discovery, and the isothiocyanate group at the 2-position of 7-methylquinoxaline provides a key site for chemical modification. The synthesis of analogues and the diversification of the scaffold can be readily achieved through reactions with various nucleophiles.
One of the most common reactions of isothiocyanates is their reaction with primary and secondary amines to form thiourea derivatives. This reaction is typically straightforward and proceeds under mild conditions. For instance, reacting this compound with a series of substituted anilines can yield a library of N,N'-disubstituted thioureas. These modifications can introduce a variety of functional groups, allowing for the exploration of structure-activity relationships (SAR).
Another important class of nucleophiles for derivatization includes hydrazines and their derivatives. The reaction of this compound with hydrazides can lead to the formation of thiosemicarbazides. These products can serve as intermediates for the synthesis of more complex heterocyclic systems.
Furthermore, alcohols and thiols can also react with the isothiocyanate group, although typically under more forcing conditions or with the use of a catalyst, to yield thiocarbamates and dithiocarbamates, respectively. These derivatizations introduce different linking groups and can significantly alter the electronic and steric properties of the parent molecule.
The following table illustrates potential derivatization reactions for the synthesis of this compound analogues:
| Nucleophile | Reagent Example | Product Class | Potential for Diversification |
| Primary Amine | Aniline | Thiourea | Introduction of various aryl and alkyl substituents. |
| Secondary Amine | Piperidine | Thiourea | Incorporation of cyclic amine moieties. |
| Hydrazine | Hydrazine hydrate | Thiosemicarbazide | Intermediate for further cyclization reactions. |
| Hydrazide | Isonicotinohydrazide | Thiosemicarbazide | Introduction of heteroaromatic rings. |
These examples highlight the utility of this compound as a versatile building block for the generation of diverse chemical libraries aimed at discovering new bioactive compounds.
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com The isothiocyanate group in this compound can be replaced with various bioisosteres to modulate its properties.
The goal of a bioisosteric replacement is to create a new molecule with similar biological properties to the parent compound, but with improved characteristics such as attenuated toxicity or modified activity. cambridgemedchemconsulting.com The choice of a suitable bioisostere depends on the specific goals of the drug design project.
For the isothiocyanate group, several bioisosteric replacements can be considered. For example, a cyano (-C≡N) group can be considered a bioisostere, as it is also a linear, electron-withdrawing group. Replacing the isothiocyanate with a cyano group would significantly alter the reactivity of the molecule while potentially maintaining some of the electronic properties that might be important for biological activity.
Another class of bioisosteres for the isothiocyanate group includes various five-membered heterocyclic rings, such as oxadiazoles (B1248032) or thiadiazoles. researchgate.netdrughunter.com These rings can mimic the steric and electronic properties of the isothiocyanate group and can also participate in hydrogen bonding interactions. researchgate.net The synthesis of such analogues would involve a more complex synthetic route, likely starting from a different precursor than this compound itself.
The following table presents some potential bioisosteric replacements for the isothiocyanate group in this compound and the rationale for their consideration:
| Bioisosteric Replacement | Rationale | Potential Impact on Properties |
| Cyano (-C≡N) | Mimics the linear shape and electron-withdrawing nature. | Reduced reactivity, altered metabolic stability. |
| Thiocyanate (B1210189) (-S-C≡N) | Isomeric to isothiocyanate, different electronic distribution. | Altered reactivity and binding interactions. |
| 1,2,4-Oxadiazole | Can act as a stable, planar linker and hydrogen bond acceptor. researchgate.net | Improved metabolic stability, potential for new interactions. |
| 1,3,4-Thiadiazole | Introduces a different heteroatom arrangement, potentially altering binding and solubility. | Modified pharmacokinetic profile. |
The exploration of these bioisosteric replacements can lead to the discovery of novel quinoxaline derivatives with improved drug-like properties. This approach, combined with scaffold diversification, provides a powerful toolkit for the optimization of this compound-based compounds in drug discovery programs.
Structure Activity Relationship Sar Studies of 2 Isothiocyanato 7 Methylquinoxaline Derivatives in Vitro
Impact of Substituents on the Quinoxaline (B1680401) Ring System
The strategic placement of various substituents on the quinoxaline ring system has been shown to be a critical determinant of the biological efficacy of this class of compounds. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the molecule's activity.
Effects of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the quinoxaline scaffold can significantly alter the electron density distribution within the aromatic system, thereby influencing its interaction with biological targets.
Generally, the presence of electron-donating groups on the quinoxaline ring tends to increase the biological activity of the derivatives. For instance, studies on various quinoxaline compounds have demonstrated that electron-releasing groups can enhance their anticancer properties. mdpi.com Conversely, the addition of electron-withdrawing groups often leads to a decrease in activity. For example, the presence of a nitro group (a strong EWG) at the 7-position of the quinoxaline nucleus has been observed to diminish the compound's effectiveness. mdpi.com Similarly, replacing an electron-releasing methoxy (B1213986) group with an electron-withdrawing chlorine atom has been shown to reduce activity. mdpi.com
However, the specific impact of these groups can be subtle and dependent on their position on the ring. nih.gov In some cases, weak electron-withdrawing groups like a chloro atom have resulted in moderate antibacterial activity, while stronger EWGs like a nitro group led to a marked reduction in antibacterial effects. acs.orgmdpi.com This suggests a complex interplay between the electronic nature of the substituent and its specific location on the quinoxaline core.
The table below summarizes the general effects of electron-donating and electron-withdrawing groups on the biological activity of quinoxaline derivatives based on available research.
| Group Type | General Effect on Activity | Examples of Substituents |
| Electron-Donating Groups (EDGs) | Generally increases activity | -OCH3, -CH3, -NH2 |
| Electron-Withdrawing Groups (EWGs) | Generally decreases activity | -NO2, -Cl, -CF3 |
Steric and Electronic Influences of the 7-Methyl Group
The methyl group at the 7-position of the 2-isothiocyanato-7-methylquinoxaline molecule exerts both steric and electronic influences that can affect its biological profile.
Electronic Influence: As an electron-donating group, the 7-methyl group increases the electron density of the quinoxaline ring system. This enhanced electron density can positively modulate the compound's interaction with its biological targets, potentially leading to increased efficacy. This aligns with the general observation that electron-releasing groups on the quinoxaline ring can be beneficial for activity. mdpi.com
Role of the Isothiocyanate Moiety in Modulating Biological Activity
Conformation and Orientation of the Isothiocyanate Group
The isothiocyanate group is known for its electrophilic nature, which allows it to react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins. The conformation and orientation of this group relative to the quinoxaline scaffold are critical for its reactivity and ability to interact with its biological targets. The spatial arrangement of the -N=C=S moiety will dictate its accessibility to and alignment with nucleophilic residues within a binding pocket.
Influence on Target Binding Interactions
The primary mechanism by which the isothiocyanate group influences target binding is through the formation of covalent bonds. The electrophilic carbon atom of the isothiocyanate is susceptible to nucleophilic attack, most commonly from the sulfhydryl groups of cysteine residues or the amino groups of lysine (B10760008) residues in proteins. This covalent modification of the target protein can lead to irreversible inhibition and a potent biological response.
Positional Isomerism and Stereochemical Considerations
The specific placement of functional groups on the quinoxaline ring, known as positional isomerism, can have a profound impact on the biological activity of the resulting compounds. For example, the location of the methyl group at the 7-position in this compound is not arbitrary. Moving this group to other positions on the ring (e.g., the 6- or 8-position) would likely result in isomers with different electronic and steric properties, and consequently, different biological activities.
Similarly, stereochemical considerations, while not directly applicable to the planar quinoxaline ring itself, become important when chiral centers are introduced through further substitution. The three-dimensional arrangement of atoms in a molecule can be critical for its interaction with chiral biological macromolecules like proteins and enzymes. Therefore, if chiral substituents were to be added to the this compound scaffold, it would be expected that the different stereoisomers would exhibit distinct biological activities.
In Vitro Biological Activity and Mechanistic Investigations of 2 Isothiocyanato 7 Methylquinoxaline Derivatives
Anticancer Activity Studies (In vitro cellular models)
Quinoxaline (B1680401) derivatives have demonstrated notable anticancer properties across a variety of human cancer cell lines. nih.gov In vitro assays are fundamental in screening these compounds and identifying lead candidates for further development. The cytotoxic effects of these derivatives are often evaluated against a panel of cancer cell lines to determine their potency and selectivity.
For instance, several novel series of quinoxaline derivatives have been synthesized and assessed for their in vitro antitumor activity against various human cancer cell lines. nih.govijrpc.com Some of these compounds have shown inhibitory effects on the growth of a wide range of cancer cell lines at micromolar and even nanomolar concentrations. nih.govekb.eg The anticancer activity of these derivatives is often compared to established chemotherapeutic agents to gauge their relative efficacy. nih.govthieme-connect.de For example, certain sulfaquinoxaline derivatives have exhibited activity comparable to the reference drug 5-fluorouracil against the human liver cancer cell line (HEPG2). thieme-connect.deresearchgate.net
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 | nih.gov |
| Compound VIIIc | MCF-7 (Breast Adenocarcinoma) | 9 | nih.gov |
| Compound XVa | HCT116 (Colon Carcinoma) | 4.4 | nih.gov |
| Compound XVa | MCF-7 (Breast Adenocarcinoma) | 5.3 | nih.gov |
| Compound 1 | MCF-7 (Breast) | 0.00395 | ekb.eg |
| Compound 1 | HepG2 (Liver) | 0.00308 | ekb.eg |
| Compound 1 | HCT-116 (Colon) | 0.00338 | ekb.eg |
| Compound 4 | HEPG2 (Liver) | 4.29 | thieme-connect.deresearchgate.net |
| Compound 17 | HEPG2 (Liver) | 11.27 | thieme-connect.deresearchgate.net |
Kinase Inhibition Mechanisms (e.g., VEGFR-2, EGFR, COX-2, ATP competitive inhibition)
A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis. ekb.eg Many quinoxaline-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking their enzymatic activity. ekb.egnih.gov
Key kinase targets for these derivatives include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). ekb.eg The VEGF/VEGFR-2 signaling pathway is a critical driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. ekb.eg By inhibiting VEGFR-2, quinoxaline derivatives can effectively disrupt this process. Similarly, EGFR is often overexpressed in various cancers, and its inhibition can halt tumor growth. ekb.eg
Some quinoxaline derivatives have been specifically designed and synthesized as potent VEGFR-2 inhibitors. ekb.eg The inhibitory activity of these compounds is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. For instance, certain novel 2-sulfanylquinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against VEGFR2, EGFR, and HER2 in the nanomolar range. mdpi.com
The table below presents the kinase inhibitory activity of a selected quinoxaline derivative.
| Compound | Kinase Target | IC50 (µM) | Reference |
| Compound 5d | VEGFR2 | 0.126 ± 0.009 | mdpi.com |
| Compound 5d | EGFR | 0.152 ± 0.011 | mdpi.com |
| Compound 5d | HER2 | 0.098 ± 0.007 | mdpi.com |
| Compound 5d | CDK2 | 2.097 ± 0.126 | mdpi.com |
Apoptosis Induction Pathways
In addition to kinase inhibition, another significant mechanism of anticancer activity for quinoxaline derivatives is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer.
Studies have shown that certain quinoxaline-based compounds can trigger apoptosis in cancer cells through various pathways. nih.govnih.gov One common pathway involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govnih.gov An increase in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3, -7, and -9), ultimately leading to cell death. nih.govmdpi.com
For example, treatment of prostate cancer cells (PC-3) with a specific quinoxaline derivative led to a significant upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis in human breast cancer MCF-7 cells by decreasing Bcl-2 levels and increasing Bax levels, leading to cytochrome c release and caspase activation. nih.gov Furthermore, some derivatives can induce cell cycle arrest at specific phases, such as the G2/M phase, preventing cancer cells from proliferating and pushing them towards apoptosis. nih.govmdpi.com
Antimicrobial Activity Investigations (In vitro)
Isothiocyanates, the functional group present in 2-isothiocyanato-7-methylquinoxaline, are known for their broad-spectrum antimicrobial properties. researchgate.netmdpi.com In vitro studies have demonstrated the efficacy of various isothiocyanates and quinoxaline derivatives against a range of pathogenic microorganisms, including bacteria and fungi. researchgate.netmdpi.comnih.govnih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
The antibacterial activity of isothiocyanates and quinoxaline derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The effectiveness of these compounds can vary depending on their chemical structure and the specific bacterial strain. researchgate.net For instance, benzylisothiocyanate has been reported to be highly effective against both Gram-positive and Gram-negative bacteria. researchgate.net
The antibacterial activity is often determined using methods like the disc diffusion assay and by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.govmdpi.com Some isothiocyanates have shown potent activity against clinically relevant and antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov
The following table provides examples of the in vitro antibacterial activity of isothiocyanates.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzylisothiocyanate | C. jejuni (most sensitive) | 1.25 | nih.gov |
| Benzylisothiocyanate | C. jejuni (resistant strains) | 5 | nih.gov |
| Allyl isothiocyanate | P. aeruginosa ATCC 10145 | 100 | mdpi.com |
| 2-Phenylethyl isothiocyanate | P. aeruginosa ATCC 10145 | 100 | mdpi.com |
| Benzyl-isothiocyanate | Methicillin-resistant S. aureus | 2.9 - 110 | mdpi.com |
Antifungal Spectrum of Activity
In addition to their antibacterial properties, quinoxaline derivatives have also demonstrated promising antifungal activity. nih.govnih.gov For example, 2,3-dimethylquinoxaline (DMQ) has been shown to possess broad-spectrum antifungal activity. nih.gov The in vitro efficacy of these compounds is typically assessed against various fungal species, including clinically important yeasts like Candida species. nih.gov
One study investigated the antifungal activity of 3-hydrazinoquinoxaline-2-thiol against different Candida isolates and found it to be more effective than the standard antifungal drug Amphotericin B against most clinical isolates of Candida albicans. nih.gov The compound also showed high efficacy against Candida glabrata and Candida parapsilosis. nih.gov Another study on substituted 2-methyl-8-quinolinols found that 5,7-dichloro and 5,7-dibromo derivatives were the most fungitoxic against a panel of five different fungi. nih.gov
Antimycobacterial Potency
The quinoxaline scaffold has emerged as a promising framework for the development of new antimycobacterial agents to combat tuberculosis. mdpi.comnih.gov A number of quinoxaline derivatives have shown significant in vitro activity against Mycobacterium tuberculosis. mdpi.comnih.gov
Structure-activity relationship studies have indicated that substitutions at positions 2, 3, 6, and 7 of the quinoxaline ring play a crucial role in their anti-TB activity. mdpi.com For instance, the presence of substituents like alkynyl groups, chalcones, or carboxylic acids at positions 2 and 3 can lead to significant antimycobacterial potency. mdpi.com Some quinoxaline 1,4-di-N-oxide derivatives have demonstrated particularly high activity, with MIC values comparable to the first-line anti-TB drug rifampicin. nih.gov
Antiviral Activity Assessments (In vitro)
Quinoxaline derivatives have been a subject of significant interest in the search for novel antiviral agents due to their broad spectrum of activity against various viruses. nih.gov In vitro studies have been crucial in elucidating their potential mechanisms of action and identifying specific viral targets.
Inhibition of Viral Replication Mechanisms
The antiviral efficacy of quinoxaline derivatives is often attributed to their ability to interfere with critical stages of the viral replication cycle. nih.gov By targeting essential viral enzymes and proteins, these compounds can effectively halt viral propagation within host cells. nih.govmdpi.com
One of the primary mechanisms involves the inhibition of viral proteases. For instance, computational docking studies have shown that certain quinoxaline derivatives can bind with high affinity to the main protease (Mpro) of SARS-CoV-2, an enzyme crucial for processing viral polyproteins and enabling viral replication. nih.gov Another key strategy is the targeting of viral RNA-binding proteins. Research has demonstrated that some quinoxaline-based compounds can inhibit the RNA-binding activity of the N-terminal domains of coronavirus nucleocapsid proteins (N.P.), thereby disrupting a fundamental process in viral assembly and replication. nih.gov
For influenza viruses, quinoxaline derivatives are considered promising candidates due to their potential to target the NS1 protein, a highly conserved protein encoded by the influenza virus. nih.gov The N-terminal domain of the NS1A protein features a deep cavity which can be targeted by small molecules, potentially blocking the virus's ability to replicate. nih.gov In the context of retroviruses like HIV, the mechanism often involves the inhibition of reverse transcriptase, an enzyme essential for converting viral RNA into DNA, which is a critical step for integration into the host genome. nih.gov
Activity Against Specific Viral Targets (e.g., SARS-CoV-2, HIV)
In vitro assays have confirmed the activity of quinoxaline derivatives against a range of specific and clinically relevant viruses.
SARS-CoV-2: The quinoxaline scaffold is considered a promising framework for developing inhibitors of SARS-CoV-2. nih.gov The structural similarities between the proteases of SARS-CoV-2 and other viruses like Hepatitis C virus (HCV) have prompted investigations into quinoxaline-based molecules, such as Glecaprevir (an HCV protease inhibitor), as potential therapeutics. nih.gov Molecular dynamics simulations and in vitro screening have supported the potential of these derivatives to inhibit the SARS-CoV-2 Mpro. nih.govswu.ac.th One study identified a 2,4-disubstituted quinoline derivative, compound 3c, which exhibited strong inhibitory activity against Mpro with an IC50 value of 2.71 μM. swu.ac.th
HIV: Quinoxaline derivatives have been designed and synthesized as potential anti-HIV agents. nih.gov The primary target for these compounds in HIV is the reverse transcriptase enzyme. nih.gov A series of 6-chloro-7-fluoroquinoxaline derivatives showed anti-HIV activity, with compounds bearing bulky substitutions at positions 2 and 3 demonstrating better activity. nih.gov Importantly, these active compounds showed no cytotoxicity on VERO cells at the tested concentrations. nih.gov
Influenza Virus: Certain 2,3,6-substituted quinoxaline derivatives have shown valuable antiviral activity against influenza viruses. nih.gov The mechanism is believed to involve binding to the NS1A RNA-binding domain. nih.gov Two derivatives, one with a 3-methoxyphenyl group and another with a 2-furyl group at position 6, demonstrated good activity with IC50 values of 6.2 µM and 3.5 µM, respectively. nih.gov
Table 1: In vitro Antiviral Activity of Selected Quinoxaline Derivatives
| Compound Class | Viral Target | Specific Virus | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 6-(3-methoxyphenyl)quinoxaline Derivative | NS1A Protein | Influenza Virus | 6.2 µM | nih.gov |
| 6-(2-furyl)quinoxaline Derivative | NS1A Protein | Influenza Virus | 3.5 µM | nih.gov |
| 6-chloro-7-fluoroquinoxaline Derivatives (e.g., Compounds 23, 24) | Reverse Transcriptase | HIV-1 (Strain IIIB) | >11.78 µg/mL & >15.45 µg/mL | nih.gov |
| 2,4-disubstituted quinoline derivative (Compound 3c) | Main Protease (Mpro) | SARS-CoV-2 | 2.71 µM | swu.ac.th |
Other Investigated In vitro Biological Activities
Beyond their antiviral properties, quinoxaline derivatives have been explored for other therapeutic applications, including anti-inflammatory and enzyme-inhibitory activities.
Anti-inflammatory Pathways (e.g., COX inhibition)
Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. dovepress.com While the quinoxaline scaffold is a versatile pharmacophore, direct in vitro studies detailing the COX-inhibitory activity of this compound specifically are limited in the available literature. However, research into related heterocyclic structures suggests potential for anti-inflammatory action. For example, some derivatives of pyrazolo[1,5-a]quinoxaline have been identified as potent and selective antagonists of Toll-like receptor 7 (TLR7), which plays a role in immune and inflammatory responses. nih.gov At a concentration of 15 μM, these derivatives achieved nearly 50% inhibition of NF-κB translocation, positioning them as potential starting points for new immunomodulatory compounds. nih.gov
Enzyme Inhibition Beyond Kinases (e.g., Topoisomerases, TP enzymes)
Topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription. nih.gov Because of their critical role, they are significant targets for anticancer drugs. nih.govresearchgate.net Type II topoisomerases function by creating transient double-stranded breaks in DNA to allow another DNA segment to pass through. nih.gov Compounds that stabilize these breaks are known as topoisomerase II poisons, effectively converting the enzyme into a cellular toxin that fragments the genome. nih.gov
The quinoxaline core is a known scaffold for the development of topoisomerase inhibitors. mdpi.com Multiple quinoxaline derivatives have been evaluated for their activity as topoisomerase II inhibitors. mdpi.com A notable example is XK-469, a quinoxaline derivative that has been identified as a topoisomerase IIβ inhibitor and evaluated for its antiproliferative activity. mdpi.com
Table 2: Other In vitro Enzyme Inhibition by Quinoxaline Derivatives
| Compound Name/Class | Enzyme Target | Activity/Significance | Reference |
|---|---|---|---|
| XK-469 | Topoisomerase IIβ | Identified as a specific inhibitor of this enzyme; serves as a reference compound for antiproliferative studies of other quinoxalines. | mdpi.com |
| Pyrazolo[1,5-a]quinoxaline derivatives | Toll-like receptor 7 (TLR7) | Act as potent and selective TLR7 antagonists, inhibiting NF-κB translocation. | nih.gov |
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as 2-isothiocyanato-7-methylquinoxaline, to the binding site of a target protein. Such simulations are foundational in rational drug design, providing insights into the molecular basis of a compound's activity. nih.gov
Binding Affinity Predictions and Pose Analysis
A primary output of molecular docking is the prediction of the binding affinity, often expressed in terms of a scoring function or in units of energy (e.g., kcal/mol), which estimates the strength of the interaction between the ligand and its target. A lower, more negative binding energy value typically indicates a more stable and potent ligand-target complex. semanticscholar.org Pose analysis involves the detailed examination of the three-dimensional orientation of the ligand within the binding pocket of the protein, which is crucial for understanding the nature of the interaction.
To illustrate, a hypothetical molecular docking study of this compound and its analogs against a putative protein kinase target could yield the following binding affinity predictions:
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| This compound | -8.5 |
| 2-Amino-7-methylquinoxaline | -6.2 |
| 2-Isothiocyanatoquinoxaline | -7.9 |
| 7-Methylquinoxaline | -5.1 |
Identification of Key Interacting Residues
Beyond predicting binding affinity, molecular docking simulations are pivotal in identifying the specific amino acid residues within the target's active site that form key interactions with the ligand. semanticscholar.org These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. The identification of these residues provides a detailed roadmap for the rational design of more potent and selective inhibitors.
A hypothetical analysis of the docking pose of this compound within a protein kinase active site might reveal the following key interactions:
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Lys72 | Hydrogen Bond with N of isothiocyanate | 2.9 |
| Leu130 | Hydrophobic Interaction with methyl group | 3.5 |
| Val80 | Hydrophobic Interaction with quinoxaline (B1680401) ring | 3.8 |
| Phe145 | Pi-Pi Stacking with quinoxaline ring | 4.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpensoft.net By identifying the physicochemical properties, or molecular descriptors, that are correlated with a specific biological endpoint, QSAR models can be used to predict the activity of novel compounds and guide the synthesis of more potent analogs. nih.gov
Derivation of Predictive Models for Biological Activity
The development of a QSAR model involves the generation of a dataset of compounds with known biological activities and the calculation of a wide range of molecular descriptors for each compound. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to derive a mathematical equation that best correlates the descriptors with the observed activity. The predictive power of the resulting model is then rigorously validated.
For a series of quinoxaline derivatives, a hypothetical QSAR equation for predicting inhibitory activity (pIC50) might be represented as:
pIC50 = 0.45 * ClogP - 0.12 * TPSA + 0.05 * MW - 2.34
Where ClogP represents the lipophilicity, TPSA is the topological polar surface area, and MW is the molecular weight.
Identification of Molecular Descriptors Correlating with Activity
A key outcome of QSAR analysis is the identification of molecular descriptors that have a significant impact on the biological activity of the compounds under investigation. pensoft.net These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. Understanding which descriptors are critical for activity allows medicinal chemists to rationally modify the chemical structure to enhance the desired biological effect.
A hypothetical QSAR study on a series of this compound analogs might identify the following key molecular descriptors:
| Molecular Descriptor | Description | Correlation with Activity |
|---|---|---|
| ClogP | Calculated Logarithm of the Partition Coefficient (Lipophilicity) | Positive |
| TPSA | Topological Polar Surface Area | Negative |
| MW | Molecular Weight | Positive |
| H-bond Donors | Number of Hydrogen Bond Donors | Negative |
Advanced Quantum Chemical Calculations
Advanced quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules. researchgate.netscispace.com These methods can be used to calculate a variety of molecular properties, including optimized geometries, electronic charge distributions, molecular orbital energies, and spectroscopic properties. researchgate.netnih.gov In the context of drug design, quantum chemical calculations can be used to refine the understanding of ligand-receptor interactions, predict reactivity, and calculate molecular descriptors for use in QSAR modeling. For instance, DFT calculations can provide insights into the electronic properties of the isothiocyanate group in this compound, which may be crucial for its interaction with biological targets. researchgate.net
No Publicly Available Computational Studies Found for this compound
Despite a thorough search of available scientific literature, no specific computational chemistry or theoretical studies focusing on the electronic structure, conformational analysis, or molecular dynamics of the chemical compound this compound have been identified.
This means that detailed analyses using methods such as Density Functional Theory (DFT) for electronic structure or molecular dynamics simulations to understand its conformational behavior are not present in the public domain.
Computational chemistry is a important field for predicting the properties and behavior of molecules.
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure (e.g., charge distribution, molecular orbitals) of many-body systems, in particular atoms, molecules, and the condensed phases.
Conformational Analysis and Molecular Dynamics are computational techniques used to study the different spatial arrangements of atoms in a molecule (conformers) and how they change over time. This provides insights into a molecule's flexibility, stability, and interactions with other molecules.
While the broader classes of quinoxalines and isothiocyanates are subjects of scientific inquiry, particularly in medicinal chemistry, the specific compound this compound does not appear to have been the subject of dedicated computational investigation in published research. Therefore, no data tables or detailed research findings for the requested sections can be provided.
Future Perspectives and Research Directions
Development of Novel Synthetic Methodologies for Enhanced Accessibility
The accessibility of 2-Isothiocyanato-7-methylquinoxaline is fundamental for its extensive biological evaluation. Future research should focus on developing efficient, scalable, and environmentally benign synthetic routes.
A plausible synthetic strategy would involve the initial synthesis of 7-methylquinoxalin-2-amine. This could be achieved through the condensation of 4-methyl-1,2-phenylenediamine with an appropriate α-keto acid or its equivalent, followed by amination. The key step would then be the conversion of the amino group to the isothiocyanate functionality. Several methods are available for this transformation, including reaction with thiophosgene (B130339) or its less toxic equivalents, or a one-pot reaction of the amine with carbon disulfide in the presence of a coupling reagent. nih.govbeilstein-journals.orggoogle.comorganic-chemistry.org
Future synthetic research could explore:
Microwave-assisted synthesis: To reduce reaction times and improve yields for the quinoxaline (B1680401) core formation and the subsequent conversion to the isothiocyanate. researchgate.net
Flow chemistry: For a safer and more scalable production, particularly for the potentially hazardous isothiocyanate formation step.
| Reagent for Isothiocyanate Synthesis | Advantages | Disadvantages |
| Thiophosgene | High reactivity and yield | Highly toxic and volatile |
| Carbon Disulfide with a desulfurizing agent | Less toxic than thiophosgene, one-pot procedures available | May require optimization for specific substrates |
| Phenyl chlorothionoformate | Versatile for both alkyl and aryl amines | Two-step process may be required for some substrates |
This table presents general reagents for isothiocyanate synthesis and their typical characteristics.
Exploration of New Derivatization Pathways and Functional Group Transformations
The isothiocyanate group is highly electrophilic and can react with a variety of nucleophiles, offering a versatile handle for creating a library of derivatives with diverse biological profiles. Future work should systematically explore these derivatization pathways.
Key reactions to investigate include:
Thiourea (B124793) formation: Reaction with primary and secondary amines to yield a series of substituted thioureas. This is a common and efficient reaction for isothiocyanates.
Dithiocarbamate (B8719985) formation: Reaction with thiols, such as cysteine residues in proteins, which is a key mechanism for the biological activity of many isothiocyanates.
Cyclization reactions: Utilizing the reactivity of the isothiocyanate to construct novel heterocyclic systems fused to the quinoxaline ring.
These derivatization strategies would allow for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.
Deepening Mechanistic Understanding of In vitro Biological Actions
Given the known biological activities of quinoxaline and isothiocyanate derivatives, it is anticipated that this compound will exhibit significant in vitro effects. Preliminary studies on related quinoxaline compounds have shown promising anticancer activity. nih.govnih.gov For instance, a novel class of quinoxaline–arylfuran derivatives has been evaluated for antiproliferative activities against several cancer cell lines. nih.gov
Future research should focus on a comprehensive in vitro evaluation of this compound and its derivatives against a panel of human cancer cell lines.
Table of In Vitro Antiproliferative Activity of Representative Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinoxaline-arylfuran derivative QW12 | HeLa | 10.58 | nih.gov |
| Imidazo[1,2-a]quinoxaline derivative | HCT116 | 2.5 | nih.gov |
| Tetrazolo[1,5-a]quinoxaline derivative | Various tumor cell lines | Highly active | nih.gov |
This table shows the in vitro activity of various quinoxaline derivatives to illustrate the potential of the scaffold; data for this compound is not currently available.
Mechanistic studies should aim to elucidate the specific molecular targets and pathways affected by the compound. Key areas of investigation include:
Enzyme inhibition assays: To screen for inhibitory activity against kinases, topoisomerases, and other enzymes implicated in cancer progression.
Apoptosis and cell cycle analysis: To determine if the compound induces programmed cell death and/or alters cell cycle progression in cancer cells. nih.gov
ROS generation: To investigate the potential for inducing oxidative stress, a common mechanism of action for both quinoxalines and isothiocyanates. mdpi.com
Integration of Advanced Computational Approaches for Rational Design
Computational methods are invaluable tools in modern drug discovery for predicting the properties of novel compounds and guiding synthetic efforts. nih.gov Future research on this compound should leverage these approaches.
Molecular Docking: To predict the binding modes of the compound and its derivatives with potential protein targets. This can help in understanding structure-activity relationships (SAR) and in prioritizing the synthesis of new analogues with improved binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally assess the drug-likeness and potential toxicity of new derivatives at an early stage, helping to identify candidates with favorable pharmacokinetic profiles.
Application as a Privileged Scaffold for Targeted Therapeutics
The quinoxaline nucleus is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. researchgate.net The addition of the reactive isothiocyanate group could further enhance its potential for the development of targeted therapeutics.
Future research in this area should focus on:
Covalent inhibitors: The electrophilic isothiocyanate group is capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in protein active sites. This can lead to irreversible inhibition and prolonged therapeutic effects. Identifying protein targets with suitably located cysteines will be a key research direction.
Conjugation to targeting moieties: The isothiocyanate can be used as a linker to attach the quinoxaline core to molecules that target specific cells or tissues, such as antibodies or peptides, to create targeted drug delivery systems.
Development of probes for chemical biology: Fluorescently tagged or biotinylated derivatives of this compound could be synthesized to identify its cellular targets and elucidate its mechanism of action.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Isothiocyanato-7-methylquinoxaline with high purity?
Methodological Answer:
- Use a two-step synthesis starting with 7-methylquinoxaline-2-amine. First, treat the amine with thiophosgene in anhydrous dichloromethane at 0–5°C under nitrogen to form the isothiocyanate intermediate. Monitor reaction progress via thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase .
- Purify the product via column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to achieve >95% purity, as verified by HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR in deuterated chloroform to confirm the isothiocyanate group (–N=C=S) at δ 125–130 ppm (carbon) and aromatic protons at δ 7.2–8.1 ppm .
- FT-IR : Identify the C=S stretch at 1150–1250 cm and N=C=S asymmetric stretch at 2050–2150 cm .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z 217.0521 (calculated for CHNS) .
Q. How can researchers assess the solubility and stability of this compound in various solvents?
Methodological Answer:
- Conduct solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) at 25°C. Measure saturation concentration via UV-Vis spectroscopy at λ = 280 nm .
- For stability, incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor degradation by HPLC and compare peak areas to fresh samples .
Advanced Research Questions
Q. What experimental strategies can elucidate the reaction mechanism of this compound in nucleophilic substitutions?
Methodological Answer:
Q. How can researchers develop a validated analytical method for quantifying trace impurities in this compound?
Methodological Answer:
Q. What in vitro assays are suitable for studying the biological interactions of this compound?
Methodological Answer:
- Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based kinetic assays. Normalize activity against controls (DMSO vehicle) and calculate IC via nonlinear regression .
- Assess cellular uptake in cancer cell lines (e.g., HeLa) using confocal microscopy with a fluorescently tagged derivative .
Q. How should researchers address contradictory data in thermal stability studies of this compound?
Methodological Answer:
- Replicate experiments under controlled humidity (e.g., <10% RH using desiccants) to isolate moisture-induced degradation. Use DSC/TGA to measure decomposition onset temperatures (±2°C) .
- Compare results with computational models (e.g., DFT calculations for bond dissociation energies) to identify discrepancies between experimental and theoretical data .
Q. What computational approaches predict the reactivity of this compound in complex matrices?
Methodological Answer:
Q. What scale-up challenges arise in synthesizing this compound, and how can they be mitigated?
Methodological Answer:
Q. How can researchers identify degradation products of this compound under oxidative stress?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
